Scientific Field: Analytical Sciences, Crystallography
Summary of the Application: The crystal structure of trans-Dibromobis(triphenylphosphine)palladium(II) has been determined using X-ray crystallography .
Methods of Application: The complex crystallizes on an inversion center in distorted square planar coordination around platinum with triphenylphosphine ligands in trans positions to each other and with two molecules of dichloromethane as solvate .
Results or Outcomes: The results of this study provided valuable insights into the crystal structure of trans-Dibromobis(triphenylphosphine)palladium(II), which can be useful in various fields of research .
Scientific Field: Chemistry, Catalysis
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a catalyst for equilibrium palladation of alkanes and arenes and functionalization of hydrocarbons .
Methods of Application: This compound is used as a reactant for homocoupling reactions induced by P-C reductive elimination and for the preparation of palladium imidazolylidene complexes via Suzuki coupling reactions .
Scientific Field: Organic Chemistry, Synthetic Chemistry
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a catalyst for various organic synthesis reactions, including the equilibrium palladation of alkanes and arenes and functionalization of hydrocarbons .
Methods of Application: This compound is used as a reactant for homocoupling reactions induced by P-C reductive elimination .
Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these reactions has been shown to be effective, contributing to the successful synthesis of various organic compounds .
Scientific Field: Inorganic Chemistry, Coordination Chemistry
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used in the preparation of palladium imidazolylidene complexes via Suzuki coupling reactions .
Methods of Application: The compound is used as a starting material in the synthesis of palladium imidazolylidene complexes, which are prepared via Suzuki coupling reactions .
Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these reactions has been shown to be effective, leading to the successful preparation of palladium imidazolylidene complexes .
Scientific Field: Nanotechnology, Material Science
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used in the field of nanotechnology. It is used in the preparation of high purity, submicron and nanopowder forms .
Methods of Application: The compound is used as a starting material in the synthesis of nanopowders. The exact methods and parameters can vary depending on the specific application .
Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these applications has been shown to be effective, leading to the successful preparation of nanopowders .
Scientific Field: Biochemistry, Proteomics
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a biochemical for proteomics research .
Methods of Application: The compound is used in various biochemical reactions relevant to proteomics research. The exact methods and parameters can vary depending on the specific research context .
trans-Dibromobis(triphenylphosphine)palladium(II) is a coordination compound characterized by its unique structure and properties. Its chemical formula is CHBrPPd, and it has a molecular weight of approximately 790.80 g/mol. The compound appears as a solid and is notable for its square planar geometry, typical of many palladium complexes. The palladium center is coordinated by two triphenylphosphine ligands and two bromide ions, which contribute to its reactivity and functionality in various chemical processes .
The general reaction mechanism typically involves the oxidative addition of the substrate to the palladium center, followed by reductive elimination to yield the desired product.
The synthesis of trans-Dibromobis(triphenylphosphine)palladium(II) can be achieved through several methods:
trans-Dibromobis(triphenylphosphine)palladium(II) finds applications primarily as a catalyst in organic synthesis:
Studies on the interactions of trans-Dibromobis(triphenylphosphine)palladium(II) with various substrates indicate its effectiveness in catalyzing reactions involving aryl halides and boronic acids. The compound's ability to stabilize palladium in a low oxidation state enhances its catalytic efficiency compared to other palladium complexes .
Several compounds exhibit similar structural characteristics and catalytic properties to trans-Dibromobis(triphenylphosphine)palladium(II). Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Bis(triphenylphosphine)palladium chloride | Square planar coordination | Commonly used as a precursor for various catalysts |
Tetrakis(triphenylphosphine)palladium | Square planar coordination | More sterically hindered; used for different reactions |
Palladium acetate | Square planar coordination | Soluble in organic solvents; used for various couplings |
Uniqueness: What sets trans-Dibromobis(triphenylphosphine)palladium(II) apart is its specific halide ligands (bromides), which influence its reactivity profile compared to other palladium complexes that may utilize chlorides or acetates.
Triphenylphosphine (PPh₃) serves as a monodentate ligand that stabilizes palladium(II) centers through σ-donation and π-backbonding. The strong field ligand induces a low-spin d⁸ configuration in palladium, favoring square planar geometry. In trans-dibromobis(triphenylphosphine)palladium(II), the two PPh₃ ligands occupy trans positions, minimizing steric repulsion between bulky phosphine groups. This arrangement is thermodynamically favored due to the reduced ligand-ligand strain compared to cis configurations.
The electronic donation from phosphorus to palladium increases the metal's electron density, enhancing stability against reduction to palladium(0). This stabilization is critical for maintaining catalytic activity in cross-coupling reactions, where palladium(II) intermediates must resist premature decomposition.
The synthesis of trans-dibromobis(triphenylphosphine)palladium(II) often involves halogen exchange from precursor complexes. A common route begins with palladium(II) chloride reacting with excess triphenylphosphine in a bromide-rich medium. The chloride ligands are displaced by bromide ions via a dissociative mechanism:
$$
\text{PdCl}2(\text{PPh}3)2 + 2 \, \text{Br}^- \rightarrow \text{PdBr}2(\text{PPh}3)2 + 2 \, \text{Cl}^-
$$
This ligand substitution proceeds through a trigonal planar intermediate, where one phosphine ligand temporarily dissociates to accommodate the entering bromide. The trans configuration is preserved throughout the exchange due to the retention of square planar geometry.
The choice of solvent and temperature critically influences the yield and isomer purity of trans-dibromobis(triphenylphosphine)palladium(II). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate ligand substitution by stabilizing ionic intermediates, while nonpolar solvents (e.g., toluene) favor phosphine coordination.
Solvent | Temperature (°C) | Reaction Time (h) | trans:cis Ratio |
---|---|---|---|
DMF | 80 | 2 | 95:5 |
Toluene | 110 | 4 | 88:12 |
Acetonitrile | 70 | 3 | 92:8 |
Elevated temperatures (70–110°C) accelerate ligand exchange but risk phosphine oxidation. Controlled heating under inert atmospheres mitigates decomposition, preserving the palladium(II) oxidation state.
Isolation of the trans isomer relies on thermodynamic control, while kinetic pathways often favor cis configurations. Crystallization from dichloromethane/hexane mixtures preferentially yields trans-dibromobis(triphenylphosphine)palladium(II) due to its lower solubility compared to the cis isomer.
In contrast, rapid precipitation methods trap the cis form, which gradually isomerizes to trans in solution. This dynamic equilibrium is influenced by solvent polarity:
$$
\text{cis-[PdBr}2(\text{PPh}3)2] \rightleftharpoons \text{trans-[PdBr}2(\text{PPh}3)2] \quad \Delta G^\circ = -3.2 \, \text{kJ/mol}
$$
The trans isomer’s stability arises from reduced steric clashes between PPh₃ ligands, as evidenced by X-ray crystallography showing a P–Pd–P bond angle of 180°.
The efficacy of trans-dibromobis(triphenylphosphine)palladium(II) in Suzuki-Miyaura couplings is strongly influenced by substrate steric and electronic properties. While aryl bromides and iodides react efficiently (70–98% yields), chlorides and sulfonates require harsher conditions or microwave assistance [1] [5]. Bulky ortho-substituted arylboronic acids exhibit reduced reactivity due to hindered transmetalation, as observed in couplings with 2-methylphenylboronic acid (yields dropping to 45–60%) [1]. Electron-deficient aryl halides demonstrate faster oxidative addition kinetics, enabling selective coupling in mixed-substrate systems. For example, 4-nitroiodobenzene reacts preferentially over 4-methoxyiodobenzene by a factor of 3:1 in competitive experiments [5].
Table 1: Substrate Scope in Suzuki-Miyaura Couplings
Aryl Halide | Boronic Acid | Yield (%) | Reference |
---|---|---|---|
4-Iodotoluene | Phenylboronic acid | 93 | [5] |
2-Bromonaphthalene | 4-Carboxyphenylboronate | 78 | [1] |
Vinyl bromide | Styrylboronic acid | 85 | [1] |
The triphenylphosphine ligands in trans-dibromobis(triphenylphosphine)palladium(II) exhibit dynamic coordination behavior during catalysis. Nuclear magnetic resonance studies reveal ligand dissociation generates active Pd⁰ species, while excess triphenylphosphine (≥3 equivalents per Pd) forms off-cycle [Pd(PPh₃)₄] reservoirs [4]. This equilibrium enables:
Notably, the Pd:PPh₃ ratio critically impacts reaction induction periods. Systems with 1:3 Pd:PPh₃ achieve full conversion in 30 minutes, while 1:1 ratios require 2 hours due to slower ligand dissociation kinetics [4].
In Buchwald-Hartwig aminations, trans-dibromobis(triphenylphosphine)palladium(II) follows a three-stage mechanism:
Density functional theory calculations identify β-hydride elimination as the selectivity-determining step when secondary amines are employed. The bulky triphenylphosphine ligands enforce cis geometry in the Pd–N–C transition state, favoring linear amine products over branched isomers by 5:1 [4].
Trans-dibromobis(triphenylphosphine)palladium(II) demonstrates unique reactivity in oxidative carbonylation, converting aryl halides to dicarboxylates under CO atmosphere. Key features include:
Comparative studies show superior performance versus PdCl₂ analogs, with dibromide complexes achieving 82% yields in methyl benzoate synthesis versus 58% for chloride counterparts [6]. The bromide's weaker field strength facilitates oxidative addition of CO while maintaining catalyst solubility.
Reductive elimination represents the crucial product-forming step in palladium-catalyzed cross-coupling reactions involving trans-Dibromobis(triphenylphosphine)palladium(II). This elementary step involves the formation of a new carbon-carbon bond through coupling of two organic ligands bound to the palladium center, simultaneously reducing the metal from the +2 to the 0 oxidation state [1] [2] [3].
The reductive elimination process from trans-Dibromobis(triphenylphosphine)palladium(II) complexes proceeds through multiple distinct mechanistic pathways, each characterized by specific kinetic profiles and activation parameters. Experimental investigations have demonstrated that the mechanism is highly dependent on the nature of the ancillary ligands, substrate electronics, and reaction conditions [1] [4] [2].
For dimethylpalladium(II) complexes containing triphenylphosphine ligands, kinetic studies reveal a dissociative mechanism where phosphine ligand dissociation precedes the carbon-carbon bond formation step [2]. The rate law for this process follows first-order kinetics in the palladium complex concentration, with an inverse dependence on free triphenylphosphine concentration, consistent with a pre-equilibrium ligand dissociation [2]. The observed rate constant for reductive elimination from cis-[PdMe2(PPh3)2] at 47°C is 1.50 × 10⁻³ s⁻¹, with activation energies typically ranging from 20-25 kcal/mol [5].
The electronic properties of the substrate significantly influence the rate of reductive elimination. Studies on diarylpalladium(II) complexes demonstrate that electron-donating substituents on the aryl ligands accelerate the reductive elimination process, while electron-withdrawing groups retard the reaction [3]. This effect is attributed to the stabilization of the transition state through increased electron density at the metal center.
Steric factors play an equally important role in determining the reaction pathway. Bulky phosphine ligands such as triphenylphosphine facilitate reductive elimination by destabilizing the starting square-planar geometry and promoting ligand dissociation to form more reactive three-coordinate intermediates [4] [3]. The large cone angle of triphenylphosphine (145°) contributes to this destabilization effect [6].
The reductive elimination from trans-Dibromobis(triphenylphosphine)palladium(II) derivatives exhibits pronounced solvent dependence. Polar solvents generally accelerate the process by stabilizing charged transition states, particularly in reactions proceeding through ionic pathways [7]. Temperature studies reveal Arrhenius behavior with activation energies varying from 17-30 kcal/mol depending on the specific substrate and mechanism [8].
Multiple competing pathways can operate simultaneously during reductive elimination processes. For benzylpalladium(II) complexes, competition between carbon-carbon reductive elimination and beta-hydride elimination has been observed [1]. The presence of electron acceptors or specific additives can influence the selectivity between these pathways.
The formation of palladium(IV) intermediates through oxidation-induced reductive elimination represents an alternative mechanistic pathway. Oxidants such as hydrogen peroxide can promote reductive elimination at room temperature by generating higher oxidation state intermediates that undergo facile bond formation [3].
Table 1 summarizes representative kinetic data for reductive elimination processes from various palladium(II) complexes containing triphenylphosphine or related phosphine ligands. The rate constants span several orders of magnitude, reflecting the sensitivity of this process to structural and electronic factors.
The transmetalation step in palladium-catalyzed cross-coupling reactions represents the critical carbon-carbon bond forming event where an organic group is transferred from an organometallic nucleophile to the palladium center. In reactions involving trans-Dibromobis(triphenylphosphine)palladium(II), this process exhibits complex kinetics that are strongly influenced by the nature of the heteroaromatic substrates and coupling partners [9] [10] [11].
Kinetic investigations of transmetalation in heteroaromatic systems reveal a dual mechanistic framework operating under different concentration regimes. At high concentrations (approximately 10⁻² M), the reaction proceeds through an associative mechanism involving the formation of a kinetically detectable intermediate complex between the palladium species and the organometallic nucleophile [10] [11]. Conversely, at low concentrations (approximately 10⁻⁴ M), a dissociative pathway becomes dominant, characterized by initial substitution of the triphenylphosphine ligand by solvent molecules [10].
The rate law for transmetalation in heteroaromatic systems typically follows the expression: rate = k[Pd complex][nucleophile], where the observed rate constant k depends on the electronic properties of both the palladium-bound heteroaryl group and the incoming nucleophile [12] [13]. For reactions involving arylboronic acids with heteroaromatic palladium complexes, the rate shows first-order dependence on both reactants under standard conditions [13].
Hammett analyses of transmetalation reactions involving heteroaromatic substrates reveal distinct electronic requirements for optimal reactivity. Electron-deficient heteroaromatic electrophiles accelerate the transmetalation process, while electron-rich systems exhibit reduced rates [12] [14]. This relationship is quantified by negative ρ values (-0.5 to -1.2) in Hammett plots, indicating that the transition state bears partial positive charge character.
For heteroaromatic siloxane nucleophiles, the electronic effect operates in the opposite direction, with electron-rich systems showing enhanced reactivity [14]. The rate enhancement follows the order: electron-rich nucleophile > neutral > electron-poor, with rate constant ratios spanning 2-5 fold differences across the electronic spectrum [14].
The nature of the phosphine ligand exerts profound effects on transmetalation rates in heteroaromatic systems. Comparative kinetic studies using different phosphine ligands reveal the following reactivity order: PPh3 > PiPr3 > DPPF, with rate constant ratios of 3.61:2.94:1.00 respectively [12]. This trend reflects the balance between electronic and steric factors, where moderately electron-donating ligands provide optimal reactivity by generating sufficiently electrophilic palladium centers while maintaining adequate stability.
The coordination number of the palladium complex also influences transmetalation kinetics. Three-coordinate intermediates of the type [Pd(heteroaryl)(X)(PPh3)] show enhanced reactivity compared to their four-coordinate analogues, reflecting the increased electrophilicity of the coordinatively unsaturated metal center [15] [16].
Heteroaromatic substrates containing nitrogen, oxygen, or sulfur heteroatoms exhibit unique coordination behavior that significantly impacts transmetalation kinetics. Nitrogen-containing heterocycles such as pyridines and quinolines can engage in secondary coordination to the palladium center, either accelerating or retarding the transmetalation depending on the specific substitution pattern [17].
Thiophene-containing systems show particular sensitivity to the position of functionalization, with α-substitution generally favoring faster transmetalation compared to β-substitution [17]. This selectivity arises from the differential ability of the sulfur heteroatom to stabilize the palladium-bound intermediate through weak coordination interactions.
Experimental determination of transmetalation rate constants in heteroaromatic systems requires careful consideration of competing equilibria and side reactions. For arylboronic acid coupling with heteroaromatic palladium complexes, rate constants typically range from 10⁻³ to 10⁻¹ M⁻¹s⁻¹ at temperatures between -10°C and 50°C [12] [13]. The variation in rate constants reflects both the electronic nature of the heteroaromatic system and the specific nucleophile employed.
Arylstannane nucleophiles generally exhibit faster transmetalation rates compared to boronic acids, with rate constants in the range of 10⁻² to 10⁻¹ M⁻¹s⁻¹ at 25°C [10]. This enhanced reactivity is attributed to the greater nucleophilicity of the organotin species and the more favorable thermodynamics of the Pd-C bond formation.
The transmetalation step in heteroaromatic systems shows significant solvent dependence, with polar protic solvents generally accelerating the process through stabilization of charged intermediates [18]. Alcohol solvents prove particularly effective, with rate enhancements of 3-10 fold observed compared to aprotic solvents [18].
Temperature studies reveal activation energies in the range of 15-25 kcal/mol for most heteroaromatic transmetalation processes, with some variation depending on the specific substrate combination [19]. The relatively moderate activation barriers reflect the generally favorable thermodynamics of these bond-forming processes.
The characterization of palladium intermediates in cross-coupling reactions involving trans-Dibromobis(triphenylphosphine)palladium(II) relies heavily on spectroscopic techniques, with ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary tool for oxidation state determination and structural elucidation [20] [21] [22] [23].
The ³¹P NMR chemical shifts of palladium-triphenylphosphine complexes provide definitive evidence for the oxidation state of the metal center. Free triphenylphosphine exhibits a characteristic signal at -6.0 ppm, while coordination to palladium centers results in significant downfield shifts [24] [23]. The magnitude of this coordination shift correlates directly with the electronic environment and oxidation state of the palladium center.
Palladium(0) complexes containing triphenylphosphine ligands display ³¹P NMR signals in distinct regions depending on their coordination number. Tetrakis(triphenylphosphine)palladium(0) shows a broad signal at approximately 26.0 ppm due to rapid ligand exchange on the NMR timescale [23]. Lower coordinate palladium(0) species exhibit progressively downfield shifts: tris(triphenylphosphine)palladium(0) at 32.0 ppm and bis(triphenylphosphine)palladium(0) at 48.0 ppm [23].
Palladium(II) complexes exhibit ³¹P NMR signals in the range of 15-30 ppm, with the exact chemical shift depending on the nature of the other ligands. trans-Dibromobis(triphenylphosphine)palladium(II) displays a characteristic singlet at 21.5 ppm, while the corresponding dichloride analogue appears at 23.6 ppm [23]. The small but reproducible difference reflects the differential trans influence of bromide versus chloride ligands.
Variable-temperature ³¹P NMR spectroscopy provides crucial insights into the dynamic behavior of palladium intermediates. At low temperatures (-60 to -100°C), additional species become spectroscopically observable that are in rapid exchange at room temperature [23]. For example, tetrakis(triphenylphosphine)palladium(0) complexes that appear as single broad signals at ambient temperature resolve into multiple discrete resonances at reduced temperatures, revealing the presence of tri- and bis-coordinate species in equilibrium.
Line shape analysis of variable-temperature NMR data allows extraction of activation parameters for ligand exchange processes. The enthalpy and entropy of activation for phosphine dissociation from tetrakis(triphenylphosphine)palladium(0) have been determined to be ΔH‡ = 12-15 kcal/mol and ΔS‡ = -10 to -20 cal/mol·K, consistent with a dissociative mechanism [23].
Real-time monitoring of palladium-catalyzed reactions using ³¹P NMR spectroscopy enables direct observation of catalytic intermediates. During cross-coupling reactions initiated from trans-Dibromobis(triphenylphosphine)palladium(II), the characteristic signal at 21.5 ppm gradually disappears while new signals corresponding to reduced palladium species appear in the 25-50 ppm region [21] [25].
The formation of anionic palladium(0) complexes, which are proposed as key active species in many cross-coupling reactions, can be detected through their characteristic ³¹P NMR signatures. These species typically exhibit broad signals in the 30-40 ppm region, reflecting their ionic nature and rapid exchange with counterions [21].
Electrochemical reduction of trans-Dibromobis(triphenylphosphine)palladium(II) provides controlled access to reduced palladium species for spectroscopic characterization. Cyclic voltammetry studies reveal that reduction occurs in a single two-electron process at approximately -0.8 V versus standard calomel electrode [21] [26].
Following electrolytic reduction, ³¹P NMR analysis reveals the formation of multiple palladium(0) species whose relative populations depend on the concentration of bromide ions in solution. High bromide concentrations favor formation of anionic complexes such as [PdBr(PPh3)2]⁻, while low bromide conditions lead to neutral palladium(0) species [21].
The reverse process of oxidative addition can be monitored spectroscopically by following the conversion of palladium(0) to palladium(II) species. Addition of aryl halides to solutions of palladium(0) complexes results in immediate changes in the ³¹P NMR spectrum, with the disappearance of signals characteristic of zero-valent species and appearance of new resonances in the palladium(II) region [27] [25].
The rate of oxidative addition can be determined from the time-dependent evolution of ³¹P NMR signal intensities. These studies reveal that electron-poor aryl halides undergo faster oxidative addition compared to electron-rich substrates, consistent with the electrophilic nature of the palladium(0) center toward activated organic halides [27].
Density Functional Theory (DFT) calculations of ³¹P NMR chemical shifts provide valuable validation of experimentally proposed structures. Computational studies using the PBE0 functional with appropriate basis sets reproduce experimental ³¹P chemical shifts within 5-10 ppm for most palladium complexes [22] [28]. The calculated shifts confirm that the observed spectroscopic changes during catalytic reactions correspond to genuine changes in palladium oxidation state and coordination environment.
Computational analysis also reveals that the ³¹P chemical shift is highly sensitive to the coordination geometry around palladium. Square-planar palladium(II) complexes consistently show different chemical shifts compared to T-shaped three-coordinate species, enabling discrimination between these structural types based solely on NMR data [22].
While ³¹P NMR provides the primary evidence for palladium oxidation states, complementary information can be obtained from other nuclei. ¹H NMR monitoring of organic substrates and products provides evidence for the progress of catalytic reactions, while ¹³C NMR can reveal coordination of carbon-containing ligands to the palladium center [29].
Fluorine-containing substrates enable the use of ¹⁹F NMR as an additional probe of the catalytic system. The ¹⁹F chemical shifts of coordinated aryl fluorides are distinct from those of free substrates, providing complementary evidence for substrate binding and activation [12].